molecular formula C25H17Cl2NO4 B14105294 7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14105294
M. Wt: 466.3 g/mol
InChI Key: QDFUSBKHYSFCGS-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorobenzyl group: This step involves a substitution reaction where a chlorobenzyl group is introduced to the core structure.

    Functionalization of the phenyl ring: The hydroxy and methyl groups are introduced through selective reactions, ensuring the correct positioning on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the chromeno[2,3-c]pyrrole core.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chlorine atoms could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets in the body. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-6-methylchromeno[2,3-c]pyrrole-3,9-dione: A closely related compound with a similar structure but different functional groups.

    2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-6-methylchromeno[2,3-c]pyrrole-3,9-dione: Lacks the chlorine atom at the 7-position.

    7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the methyl group at the 6-position.

Uniqueness

The uniqueness of 7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C25H17Cl2NO4

Molecular Weight

466.3 g/mol

IUPAC Name

7-chloro-2-[(2-chlorophenyl)methyl]-1-(3-hydroxyphenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H17Cl2NO4/c1-13-9-20-17(11-19(13)27)23(30)21-22(14-6-4-7-16(29)10-14)28(25(31)24(21)32-20)12-15-5-2-3-8-18(15)26/h2-11,22,29H,12H2,1H3

InChI Key

QDFUSBKHYSFCGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)O)CC5=CC=CC=C5Cl

Origin of Product

United States

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